![molecular formula C23H19ClN2O3 B2667449 2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-75-2](/img/structure/B2667449.png)
2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use, but for research purposes. The molecular formula is C23H19ClN2O3 and the molecular weight is 406.87.
Chemical Reactions Analysis
The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may interact with this receptor in the body, potentially leading to various physiological effects.Scientific Research Applications
- Isoxepac has been investigated for its potential cardiovascular effects. Researchers explore its impact on blood vessels, heart function, and blood pressure regulation. Its anti-inflammatory properties may contribute to cardiovascular health .
- Studies suggest that Isoxepac exhibits antiproliferative and apoptotic effects on cancer cells. Researchers investigate its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer .
- Isoxepac’s unique chemical structure makes it an interesting candidate for neurological research. Scientists explore its effects on neurotransmitter systems, neuroprotection, and neuroinflammation. Potential applications include neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Isoxepac demonstrates antibacterial properties against certain pathogens. Researchers study its efficacy against drug-resistant bacteria, aiming to develop novel antibiotics or enhance existing ones .
- Isoxepac’s structural resemblance to tricyclic antidepressants prompts investigations into its potential as an antidepressant or anxiolytic agent. Preclinical studies explore its effects on neurotransmitter receptors and mood regulation .
- Isoxepac serves as a scaffold for designing new compounds. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases or pathways, such as inflammation or pain management .
Cardiovascular Research
Anticancer Properties
Neurological Disorders
Antibacterial Activity
Psychiatric Disorders
Drug Development
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-26-19-5-3-4-6-21(19)29-20-12-11-17(14-18(20)23(26)28)25-22(27)13-15-7-9-16(24)10-8-15/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGZNRNCCHBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.